4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine
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Overview
Description
4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine is a heterocyclic compound that contains a piperidine ring, a thiazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of these three distinct rings in its structure allows for a variety of chemical interactions, making it a versatile compound for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the pyridine ring, which can be achieved through various cyclization or condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to ensure high yield and purity. The process might include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography. The use of advanced techniques like flow chemistry can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using halogenation or alkylation reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or halogen groups .
Scientific Research Applications
4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it might inhibit the activity of certain enzymes involved in disease progression or activate receptors that mediate therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring and have similar pharmacological properties.
Thiazole derivatives: These compounds share the thiazole ring and are known for their antimicrobial and anticancer activities.
Pyridine derivatives: These compounds share the pyridine ring and are widely used in drug design and development
Uniqueness
4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine is unique due to the combination of the three rings in its structure, which allows for diverse chemical interactions and potential therapeutic applications. This combination is not commonly found in other compounds, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C13H15N3S |
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Molecular Weight |
245.35 g/mol |
IUPAC Name |
2-piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C13H15N3S/c1-5-14-6-2-10(1)12-9-17-13(16-12)11-3-7-15-8-4-11/h1-2,5-6,9,11,15H,3-4,7-8H2 |
InChI Key |
VRGIXQWVWDOEAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
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